(Z)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide
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Overview
Description
(Z)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide is a complex organic compound characterized by its thiazolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide typically involves multiple steps:
Formation of the Thiazolidine Ring: This step often involves the reaction of a thioamide with a haloketone under basic conditions to form the thiazolidine ring.
Introduction of the Tolyl Groups: The tolyl groups are introduced through nucleophilic substitution reactions, where tolylamine reacts with appropriate electrophiles.
Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product, often under acidic or basic conditions to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chloromethane, and nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding thiazolidine chemistry and its derivatives.
Biology
Biologically, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal research, the compound is explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing new drugs, particularly in the treatment of diseases where thiazolidine derivatives have shown efficacy.
Industry
Industrially, the compound’s stability and reactivity make it useful in the development of new materials, including polymers and coatings. Its functional groups allow for easy modification, enabling the creation of materials with specific properties.
Mechanism of Action
The mechanism by which (Z)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiazolidine ring can mimic natural substrates, allowing the compound to inhibit or activate specific biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine ring and are known for their antidiabetic properties.
Thiazolidines: A broader class of compounds with similar ring structures but varying functional groups.
Uniqueness
What sets (Z)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide apart is its specific substitution pattern and the presence of both m-tolyl and p-tolyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and application.
Properties
IUPAC Name |
2-[(5Z)-5-[2-(4-methylanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-13-6-8-15(9-7-13)22-18(25)11-17-20(27)24(21(28)29-17)12-19(26)23-16-5-3-4-14(2)10-16/h3-11H,12H2,1-2H3,(H,22,25)(H,23,26)/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXQBYFKQXUATF-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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